3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid

Cross-coupling Suzuki–Miyaura Synthetic chemistry

Researchers needing a bromofuran building block for Pd-catalyzed diversification often face supply gaps for this 3-amino-4-methylbenzoic acid regioisomer. 3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid (CAS 1157945-03-3) provides a 5-bromo handle for Suzuki/Stille couplings in parallel SAR libraries. • XLogP3 = 3.4, TPSA = 62.5 Ų - favorable for CNS optimization. • Flexible secondary amine linker enables scaffold hopping vs. biaryl analogs. • ≥95% purity, store 2-8°C, ships ambient.

Molecular Formula C13H12BrNO3
Molecular Weight 310.14 g/mol
CAS No. 1157945-03-3
Cat. No. B1518621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid
CAS1157945-03-3
Molecular FormulaC13H12BrNO3
Molecular Weight310.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)NCC2=CC=C(O2)Br
InChIInChI=1S/C13H12BrNO3/c1-8-2-3-9(13(16)17)6-11(8)15-7-10-4-5-12(14)18-10/h2-6,15H,7H2,1H3,(H,16,17)
InChIKeyYINGNFQMZBILBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural and Supply Baseline for 3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid


3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid (CAS 1157945-03-3) is a small-molecule building block (C₁₃H₁₂BrNO₃, MW 310.14 g/mol) that combines a 5-bromofuran-2-ylmethylamino moiety with a 4-methylbenzoic acid scaffold [1]. It is classified as a benzoic acid derivative containing a secondary amine linker and an aryl bromide, supplied at a minimum purity of 95% for research use . Unlike clinically established loop diuretics such as furosemide (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid), this compound lacks both the sulfamoyl group and the 2-amino orientation, instead placing the substituted aminomethyl group at the 3-position of the 4-methylbenzoic acid core [2].

Why Generic Substitution Fails for This Bromofuran Building Block


Even close structural analogs of 3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid cannot be freely interchanged because the 5-bromo substituent on the furan ring simultaneously governs three critical selection dimensions: (i) it serves as the essential synthetic handle for palladium-catalyzed cross-coupling diversification (Suzuki, Stille, Buchwald-Hartwig), a reactivity that the non-halogenated, chloro, or directly-linked biaryl analogs lack or possess with orders-of-magnitude lower efficiency [1]; (ii) the bromine atom significantly alters the compound's computed logP and hydrogen-bonding profile relative to unsubstituted furan or chlorofuran congeners, affecting solubility, permeability, and biological partitioning [2]; (iii) the methylamino linker at the 3-position of the 4-methylbenzoic acid ring creates a conformational landscape distinct from directly C–C coupled furan-benzoic acid regioisomers (e.g., 4-(5-bromo-2-furyl)benzoic acid, CAS 53782-66-4), resulting in different molecular shapes and target-recognition geometries .

Quantitative Differentiation vs. Closest Analogs


Synthetic Efficiency: Bromine as a Cross-Coupling Handle

The 5-bromo substituent of the target compound provides a universal synthetic handle for palladium-catalyzed Suzuki–Miyaura and related cross-coupling reactions. In contrast, the non-halogenated furan analog (furan-2-ylmethyl derivative) cannot undergo direct oxidative addition, and the chloro analog (where the furan carries Cl instead of Br, e.g., CAS 1396969-08-6 scaffold) exhibits classical Ar–Cl bond strength that is 10–15 kcal mol⁻¹ higher than Ar–Br, requiring harsher conditions and specialized ligands to achieve comparable conversion. Li et al. demonstrated that under mild aqueous conditions, aryl bromides consistently produce high isolated yields in Suzuki coupling, whereas the corresponding aryl chlorides require elevated temperatures and added base to react [1]. This makes the bromo compound the preferred entry point for library synthesis when diversification at the furan C5 position is the design objective.

Cross-coupling Suzuki–Miyaura Synthetic chemistry Building block

Lipophilicity and Permeability Profile vs. Furosemide

Computed physicochemical descriptors reveal systematic differences between the target compound and the clinically used analog furosemide. The target compound has an XLogP3 of 3.4, 2 hydrogen bond donors, and a topological polar surface area (TPSA) of 62.5 Ų [1]. Furosemide has an XLogP3 of 2.0, 3 hydrogen bond donors, and a TPSA of approximately 122 Ų [2]. The higher logP and lower TPSA of the target compound predict greater passive membrane permeability and enhanced partitioning into non-polar environments relative to furosemide, while the reduced hydrogen-bond donor count may lower aqueous solubility but improve oral absorption potential according to Lipinski's guidelines.

Drug-likeness LogP Permeability Physicochemical profiling

Conformational Flexibility vs. Biaryl Analogs

The methylamino linker (–NH–CH₂–) between the furan and benzoic acid moieties introduces two sp³-hybridized atoms, creating a flexible joint that allows the aromatic rings to adopt a wide range of dihedral angles. In contrast, directly C–C linked analogs such as 4-(5-bromo-2-furyl)benzoic acid (CAS 53782-66-4) and 3-(5-bromo-2-furyl)benzoic acid (CAS 1235440-93-3) feature a rigid, conjugated biaryl system with restricted rotation around the inter-ring bond. The target compound has 4 rotatable bonds vs. 2 for the directly linked analogs [1]. This increased conformational freedom, combined with the hydrogen-bonding capacity of the secondary amine (–NH–), enables the target compound to sample a larger pharmacophoric space and form directional hydrogen bonds that the biaryl analogs cannot.

Conformational analysis Linker geometry Molecular shape Target recognition

Antiproliferative Potential of Bromofuran-Benzoic Acid Chemotype

Although direct biological activity data for 3-{[(5-Bromofuran-2-yl)methyl]amino}-4-methylbenzoic acid itself are not publicly available [1], structurally related benzofuran-based carboxylic acid derivatives bearing a bromine substituent on the furan ring have demonstrated measurable antiproliferative activity in breast cancer cell lines. For example, compound 9e from a series of benzofuran-containing carboxylic acid carbonic anhydrase inhibitors exhibited an IC₅₀ of 2.52 ± 0.39 µM against MDA-MB-231 triple-negative breast cancer cells, accompanied by cell cycle arrest and pro-apoptotic effects [2]. In contrast, furosemide, which shares the furan-2-ylmethylamino-benzoic acid core but with a chloro rather than bromo substituent and a sulfamoyl group, acts primarily as a Na⁺-K⁺-2Cl⁻ cotransporter inhibitor with IC₅₀ values in the high micromolar range (e.g., 315 µM) [3], highlighting the dramatic shift in biological target profile driven by substitution pattern.

Antiproliferative Breast cancer Carbonic anhydrase Bromofuran

High-Value Research and Industrial Application Scenarios


Library Diversification via Suzuki–Miyaura Cross-Coupling

The 5-bromo substituent enables late-stage diversification of the furan ring through palladium-catalyzed Suzuki–Miyaura coupling with aryl-, heteroaryl-, or vinylboronic acids. This strategy supports parallel library synthesis where the benzoic acid scaffold is conserved and the furan substituent is systematically varied to explore structure-activity relationships (SAR) across different target classes. The bromine atom serves as the essential point of diversification; its non-halogenated or chloro counterparts either cannot be derivatized or require significantly more forcing coupling conditions [1].

Lead Optimization with Balanced LogP and PSA

With a computed XLogP3 of 3.4 and a TPSA of 62.5 Ų, this compound occupies a favorable property space for oral bioavailability and blood-brain barrier penetration [2]. Medicinal chemistry teams optimizing central nervous system (CNS) or intracellular targets can use this scaffold as a starting point, particularly when seeking to reduce the hydrogen-bond donor count and increase lipophilicity relative to sulfonamide-containing analogs such as furosemide (XLogP3 = 2.0, HBD = 3) [3].

Scaffold Hopping and Fragment-Based Design

The methylamino linker introduces conformational flexibility (4 rotatable bonds) and a secondary amine capable of forming directional hydrogen bonds, features absent in directly C–C linked biaryl analogs such as 4-(5-bromo-2-furyl)benzoic acid . This makes the compound a valuable fragment or scaffold-hopping template for exploring binding pockets that require an adaptable spacer between aromatic recognition elements, particularly in kinases, bromodomains, or other targets with flexible ligand-binding sites.

Chemical Probes for Antiproliferative Targets

Based on class-level evidence showing that bromofuran-containing benzoic acid derivatives can inhibit carbonic anhydrase and exert antiproliferative effects in MDA-MB-231 breast cancer cells (e.g., compound 9e IC₅₀ = 2.52 ± 0.39 µM) [4], this scaffold provides a chemically distinct starting point for developing chemical probes targeting tumor-associated carbonic anhydrase isoforms or other proliferation-related targets. The bromine atom additionally facilitates subsequent affinity labeling or bioconjugation strategies.

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